3-(furan-2-yl)-5-(4-methoxyphenyl)-2-phenyl-hexahydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione
CAS No.: 5747-78-4
Cat. No.: VC10487729
Molecular Formula: C22H18N2O5
Molecular Weight: 390.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 5747-78-4 |
|---|---|
| Molecular Formula | C22H18N2O5 |
| Molecular Weight | 390.4 g/mol |
| IUPAC Name | 3-(furan-2-yl)-5-(4-methoxyphenyl)-2-phenyl-3a,6a-dihydro-3H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione |
| Standard InChI | InChI=1S/C22H18N2O5/c1-27-16-11-9-14(10-12-16)23-21(25)18-19(17-8-5-13-28-17)24(29-20(18)22(23)26)15-6-3-2-4-7-15/h2-13,18-20H,1H3 |
| Standard InChI Key | MLMNIIWAGRXMHP-UHFFFAOYSA-N |
| SMILES | COC1=CC=C(C=C1)N2C(=O)C3C(N(OC3C2=O)C4=CC=CC=C4)C5=CC=CO5 |
| Canonical SMILES | COC1=CC=C(C=C1)N2C(=O)C3C(N(OC3C2=O)C4=CC=CC=C4)C5=CC=CO5 |
Introduction
3-(furan-2-yl)-5-(4-methoxyphenyl)-2-phenyl-hexahydro-2H-pyrrolo[3,4-d] oxazole-4,6-dione is a complex organic compound featuring a unique pyrrolo[3,4-d] oxazole ring system. This compound is of interest in chemical and biological research due to its distinctive structure, which includes a furan group, a methoxyphenyl group, and a phenyl group. These substituents contribute to its chemical properties and potential biological activities.
Synthesis
The synthesis of 3-(furan-2-yl)-5-(4-methoxyphenyl)-2-phenyl-hexahydro-2H-pyrrolo[3,4-d] oxazole-4,6-dione typically involves multi-step organic reactions. Although specific synthetic routes are not detailed in the search results, such compounds often require careful selection of starting materials and reaction conditions to achieve the desired structure.
Comparison with Similar Compounds
Several compounds share structural similarities with 3-(furan-2-yl)-5-(4-methoxyphenyl)-2-phenyl-hexahydro-2H-pyrrolo[3,4-d] oxazole-4,6-dione. These include:
Future Research Directions
To fully explore the potential of 3-(furan-2-yl)-5-(4-methoxyphenyl)-2-phenyl-hexahydro-2H-pyrrolo[3,4-d] oxazole-4,6-dione, further studies should focus on:
-
Mechanistic Studies: Investigating the molecular mechanisms by which this compound exerts its biological effects.
-
Interaction Studies: Understanding how this compound interacts with biological targets.
-
Synthetic Optimization: Developing more efficient synthetic routes to facilitate large-scale production.
These studies will be crucial for unlocking the therapeutic potential of this compound and related heterocyclic compounds.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume